molecular formula C18H17FN2O4S3 B2871992 N-(4-fluorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine CAS No. 863668-77-3

N-(4-fluorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine

Cat. No. B2871992
CAS RN: 863668-77-3
M. Wt: 440.52
InChI Key: MUOMVQJPDNRUJH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a thiazolylamine derivative that has shown promising results in various research studies.

Scientific Research Applications

Stroke Therapy and Neuroprotection

The compound has been investigated for its protective effects against ischemic stroke. In a study, the hydrogen sulfide donor Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate demonstrated neuroprotective properties by mitigating ischemic damage . Researchers are exploring its potential as a therapeutic agent to reduce neuronal injury during stroke events.

Lithium-Ion Batteries

4-Fluorobenzyl cyanide (FBCN): , a structurally related compound, has been designed to enhance interfacial kinetics in lithium-ion batteries. Its steric hindrance and weak Lewis basic center contribute to constructing a bulky coordination structure with Li+ ions. This structure weakens ion–dipole interactions (Li+–solvents) while promoting coulombic attraction, potentially improving battery performance .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S3/c1-12-3-9-15(10-4-12)28(24,25)17-16(26-18(21-17)27(2,22)23)20-11-13-5-7-14(19)8-6-13/h3-10,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOMVQJPDNRUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine

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